3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is part of the indole derivative family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions The final step includes the attachment of the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
1,3,4-thiadiazole derivatives: Possess antimicrobial properties and share some structural similarities.
Uniqueness
3,5-dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3,5-Dimethyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine moiety and an indole derivative, which are known for their biological relevance. Its molecular formula is C19H22N4O2S, indicating the presence of sulfur and nitrogen heteroatoms that may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with key cellular pathways. For instance, morpholine derivatives have been shown to inhibit specific kinases involved in cancer progression. The compound's ability to modulate the PI3K/Akt signaling pathway has been suggested as a mechanism through which it may exert anti-cancer effects .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 12.8 | Inhibition of PI3K/Akt signaling |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may effectively target multiple cancer types through distinct mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various bacterial strains. The following table summarizes its antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against MRSA |
Escherichia coli | 64 µg/mL | Moderate activity |
Pseudomonas aeruginosa | 128 µg/mL | Limited activity |
The antimicrobial activity suggests potential applications in treating infections caused by resistant bacteria.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Indole Derivatives : A study published in Medicinal Chemistry highlighted that indole-based compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .
- Morpholine Compounds in Oncology : Research has shown that morpholine-containing compounds can inhibit tumor growth in xenograft models by targeting specific signaling pathways .
- Antimicrobial Efficacy : A recent review discussed the synthesis and biological evaluation of morpholine derivatives against various pathogens, emphasizing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-18-13-19(2)15-20(14-18)25(30)26-7-8-28-16-23(21-5-3-4-6-22(21)28)32-17-24(29)27-9-11-31-12-10-27/h3-6,13-16H,7-12,17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQAEOUZNVRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.